molecular formula C29H31N5O3 B298771 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

货号 B298771
分子量: 497.6 g/mol
InChI 键: GAWJJLUMQHXDAO-HZHRSRAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to the family of Janus kinase (JAK) inhibitors, which are known to target the JAK-STAT signaling pathway involved in immune responses.

作用机制

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of various pro-inflammatory cytokines involved in autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide also inhibits the activity of JAK1, which is involved in the signaling of multiple cytokines, including interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the clinical symptoms of various autoimmune diseases, including joint inflammation, skin lesions, and bowel inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.

实验室实验的优点和局限性

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for JAK3. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has some limitations for laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

未来方向

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has shown promising results in clinical trials for various autoimmune diseases, and several ongoing studies are investigating its potential for other indications, including graft-versus-host disease, multiple sclerosis, and alopecia areata. Future research may focus on optimizing the dosing and administration of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, as well as exploring its potential in combination with other immunomodulatory agents. Additionally, further research may be needed to fully understand the long-term safety and efficacy of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide in different patient populations.

合成方法

The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide involves several steps, including the reaction of 4-(cyclopentylamino)-3-nitrobenzoic acid with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by the coupling of the resulting intermediate with 2,4-dimethylphenylacetic acid. The final product is obtained by the addition of cyanide ion to the amide group. The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been optimized for high yield and purity, and various analytical techniques have been employed to confirm its identity and purity.

科学研究应用

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key regulator of immune responses, and thereby suppress the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has also been shown to promote the expansion of regulatory T cells, which are known to play a critical role in maintaining immune tolerance and preventing autoimmunity.

属性

产品名称

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

分子式

C29H31N5O3

分子量

497.6 g/mol

IUPAC 名称

(E)-2-cyano-3-[1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethylpyrrol-3-yl]-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C29H31N5O3/c1-18-9-11-26(19(2)13-18)32-29(35)23(17-30)15-22-14-20(3)33(21(22)4)25-10-12-27(28(16-25)34(36)37)31-24-7-5-6-8-24/h9-16,24,31H,5-8H2,1-4H3,(H,32,35)/b23-15+

InChI 键

GAWJJLUMQHXDAO-HZHRSRAPSA-N

手性 SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)/C#N)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

规范 SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。